molecular formula C14H9BrO2S B14738938 2-[Bromoacetyl]phenoxathiin CAS No. 6517-30-2

2-[Bromoacetyl]phenoxathiin

Cat. No.: B14738938
CAS No.: 6517-30-2
M. Wt: 321.19 g/mol
InChI Key: PHPREENNXYTOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bromoacetyl]phenoxathiin is a chemical compound with the molecular formula C14H9BrO2S. It is a derivative of phenoxathiin, a sulfur-containing heterocycle known for its fluorescent properties and stability of cation-radicals.

Preparation Methods

The synthesis of 2-[Bromoacetyl]phenoxathiin typically involves the reaction of phenoxathiin with bromoacetyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-[Bromoacetyl]phenoxathiin undergoes various chemical reactions, including:

Common reagents used in these reactions include alkali aroxides, crown ethers, and various formylphenols.

Mechanism of Action

The mechanism of action of 2-[Bromoacetyl]phenoxathiin and its derivatives involves interactions with various molecular targets and pathways. The exact mechanism depends on the specific derivative and its application. For example, in biological systems, the compound may interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

6517-30-2

Molecular Formula

C14H9BrO2S

Molecular Weight

321.19 g/mol

IUPAC Name

2-bromo-1-phenoxathiin-2-ylethanone

InChI

InChI=1S/C14H9BrO2S/c15-8-10(16)9-5-6-12-14(7-9)18-13-4-2-1-3-11(13)17-12/h1-7H,8H2

InChI Key

PHPREENNXYTOEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.